molecular formula C17H17N3O5 B5733843 5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid

5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid

Cat. No.: B5733843
M. Wt: 343.33 g/mol
InChI Key: JFAMOVDCBZAKMI-UHFFFAOYSA-N
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Description

5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid is a complex organic compound that features both carboxylic acid and amine functional groups

Properties

IUPAC Name

5-(3-carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-15(5-6-16(22)23)20-12-3-4-14(13(8-12)17(24)25)19-10-11-2-1-7-18-9-11/h1-4,7-9,19H,5-6,10H2,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAMOVDCBZAKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoic acid core: Starting with a substituted benzene, various functional groups are introduced through electrophilic aromatic substitution.

    Introduction of the pyridine moiety: This can be achieved through nucleophilic substitution or coupling reactions.

    Amidation and carboxylation: The final steps involve the formation of amide and carboxylic acid groups under controlled conditions, often using reagents like carbodiimides for amidation and carboxylation agents for introducing carboxyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.

    Reduction: Reduction reactions could target the carboxylic acid groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 3-nitrobenzoic acid.

    Pyridine derivatives: Compounds such as nicotinic acid or pyridoxine.

Uniqueness

The uniqueness of 5-(3-Carboxypropanoylamino)-2-(pyridin-3-ylmethylamino)benzoic acid lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

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